4-Hydroxy-1H-indole-7-carboxamide
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Overview
Description
4-Hydroxy-1H-indole-7-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 4-Hydroxy-1H-indole-7-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Hydroxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.
Scientific Research Applications
4-Hydroxy-1H-indole-7-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to multiple receptors and enzymes, inhibiting their activity . This binding is often facilitated by hydrogen bonding and π-π interactions. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of a hydroxy group and a carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets .
Properties
IUPAC Name |
4-hydroxy-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)6-1-2-7(12)5-3-4-11-8(5)6/h1-4,11-12H,(H2,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYEXUKYIANHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677822 |
Source
|
Record name | 4-Hydroxy-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-40-9 |
Source
|
Record name | 4-Hydroxy-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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